molecular formula C8H19NO2 B3058104 Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- CAS No. 87787-67-5

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-

Cat. No. B3058104
M. Wt: 161.24 g/mol
InChI Key: YDEDDFNFQOPRQJ-UHFFFAOYSA-N
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Patent
US07524990B2

Procedure details

2-(2-t-Butylaminoethoxy)ethyl acetate (1.2 g, 5.9 mmol) was stirred for 7 hours with sodium methoxide (0.015 g, 0.28 mmol) in methanol (15 mL) at room temperature. The NMR analysis of the reaction mixture showed approximately 20% conversion. Additional sodium methoxide (0.015 g, 0.28 mmol) was added to the reaction mixture and it was stirred for an additional 3 hours. Solvent was evaporated and the liquid phase was separated from the solid by filtration. The solid was washed with diethyl ether. The combined filtrates were evaporated under reduced pressure to remove a solvent to give 2-(2-t-butylamino-ethoxy)ethanol (EETB) as yellowish liquid (0.65 g, 70%) 1H NMR δ 1.12 (s, 9H), 2.76 (t, J=5.1 Hz, 2H), 3.59-3.66 (m, 4H), 3.70-3.73 (m, 2H); 13C NMR δ 28.8, 42.2, 50.3, 61.8, 71.3, 72.6.
Name
2-(2-t-Butylaminoethoxy)ethyl acetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.015 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][NH:10][C:11]([CH3:14])([CH3:13])[CH3:12])(=O)C.C[O-].[Na+]>CO>[C:11]([NH:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][OH:4])([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
2-(2-t-Butylaminoethoxy)ethyl acetate
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)OCCOCCNC(C)(C)C
Name
sodium methoxide
Quantity
0.015 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.015 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the liquid phase was separated from the solid by filtration
WASH
Type
WASH
Details
The solid was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove a solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)NCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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